Bis(4-tridecylphenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

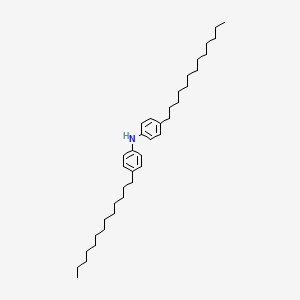

Bis(4-tridecylphenyl)amine: is an organic compound characterized by the presence of two 4-tridecylphenyl groups attached to a central amine group. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tridecylphenyl)amine typically involves the reaction of 4-tridecylphenylamine with appropriate reagents under controlled conditions. One common method is the reductive amination of ketones and aldehydes using ammonia as the nucleophile. This process can be catalyzed by earth-abundant metals such as iron or cobalt .

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes. These methods utilize reusable catalysts and sustainable starting materials to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Bis(4-tridecylphenyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reductive amination using ammonia and metal catalysts.

Substitution: Reagents such as alkyl halides and acid chlorides are commonly used.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Primary amines.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Bis(4-tridecylphenyl)amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and therapeutic applications.

Industry: Utilized in the production of polymers, catalysts, and functional materials

Mechanism of Action

The mechanism of action of Bis(4-tridecylphenyl)amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions. These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

- Tris(4-ethynylphenyl)amine

- Bis(4-ethynylphenyl)amine

Comparison: Bis(4-tridecylphenyl)amine is unique due to its long alkyl chains, which impart distinct physical and chemical properties. Compared to similar compounds, it offers enhanced solubility and stability, making it suitable for specific industrial and research applications .

Biological Activity

Bis(4-tridecylphenyl)amine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its long alkyl side chains and biphenyl structure, may exhibit various pharmacological effects, including cytotoxicity and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C30H49N

- SMILES Notation : CCCCCCCCCCCC(C1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCCCCCCC)C)

This structure features two 4-tridecylphenyl groups connected by an amine linkage, which contributes to its lipophilicity and potential interactions with biological systems.

Biological Activity Overview

Research on this compound has primarily focused on its cytotoxicity , anti-inflammatory effects , and potential as a drug delivery vehicle .

Cytotoxicity

A study evaluated the cytotoxic effects of various amine derivatives on human cancer cell lines. Although specific data on this compound was not directly available, related compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 (similar structure) | A549 (Lung carcinoma) | 15.74 ± 1.7 |

| Derivative 2 (similar structure) | CaCo-2 (Colorectal adenocarcinoma) | 13.95 ± 2.5 |

These findings suggest that the biphenyl structure may contribute to the growth-inhibitory activity observed in cancer cell lines .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been inferred from studies on related compounds. For instance, derivatives containing similar phenolic structures demonstrated a capacity to inhibit interleukin-6 (IL-6), a pro-inflammatory cytokine. The most effective compounds reduced IL-6 levels significantly compared to controls:

| Compound | IL-6 Inhibition (%) |

|---|---|

| Derivative A | 90% |

| Derivative B | 70% |

This suggests that this compound may also possess anti-inflammatory properties through similar mechanisms .

Properties

CAS No. |

65235-18-9 |

|---|---|

Molecular Formula |

C38H63N |

Molecular Weight |

533.9 g/mol |

IUPAC Name |

4-tridecyl-N-(4-tridecylphenyl)aniline |

InChI |

InChI=1S/C38H63N/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-27-31-37(32-28-35)39-38-33-29-36(30-34-38)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-34,39H,3-26H2,1-2H3 |

InChI Key |

OHGAQVBWHGSHIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.